molecular formula C15H12N2O2 B14864575 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal

3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal

Cat. No.: B14864575
M. Wt: 252.27 g/mol
InChI Key: GIVBDLMWDCLOGT-PBOGWBKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal is a chemical compound known for its multifunctional properties. . This compound is characterized by the presence of a phenyl group, a hydrazono group, and an oxo group, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal typically involves the condensation of benzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by filtration, washed with hot methanol, and dried under vacuum .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Ethyl cyanoacetate, ammonium acetate, acetic acid.

    Complexation Reactions: Silver(I) ions, typically in the form of silver nitrate.

Major Products Formed

Scientific Research Applications

3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The formation of metal complexes, such as silver(I) complexes, enhances its antimicrobial efficacy by facilitating the release of silver ions, which are known to have broad-spectrum antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanal
  • 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal
  • 3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal

Uniqueness

3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal stands out due to its balanced combination of phenyl, hydrazono, and oxo groups, which confer unique chemical reactivity and multifunctional properties. Its ability to form stable metal complexes and its antimicrobial efficacy make it a valuable compound for both scientific research and industrial applications .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

(E)-3-hydroxy-1-phenyl-2-phenyldiazenylprop-2-en-1-one

InChI

InChI=1S/C15H12N2O2/c18-11-14(15(19)12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-11,18H/b14-11+,17-16?

InChI Key

GIVBDLMWDCLOGT-PBOGWBKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C\O)/N=NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.